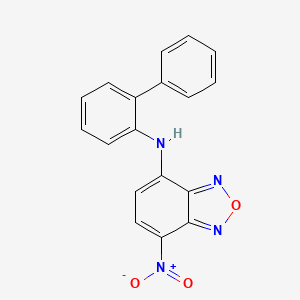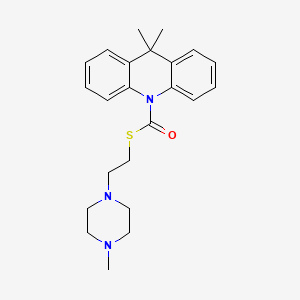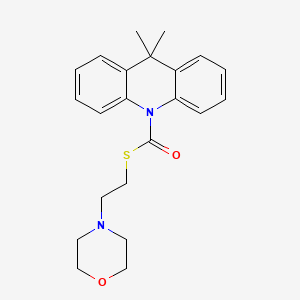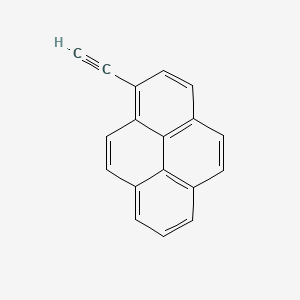
1-Éthynylpyrène
Vue d'ensemble
Description
1-Ethynylpyrene is a chemical compound with the molecular formula C18H10 . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of 1-Ethynylpyrene consists of an ethynyl group attached to a pyrene molecule . The terminal acetylenic carbon atom (C18) is more negative than the internal carbon (C17) .Chemical Reactions Analysis
1-Ethynylpyrene is an aryl acetylenic inhibitor of cytochromes P450 1A1, 1A2, and 2B1 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
1-Ethynylpyrene has a molecular weight of 226.28 . It has a density of 1.2±0.1 g/cm3, a boiling point of 410.6±14.0 °C at 760 mmHg, and a flash point of 194.9±14.2 °C .Applications De Recherche Scientifique
Applications anti-contrefaçon
Le 1-éthynylpyrène a été utilisé dans le développement de luminophores à émission induite par agrégation (AIEgens). Ces AIEgens, lorsqu'ils sont utilisés dans des encres fluorescentes, présentent une grande stabilité thermique et d'excellentes propriétés de fluorescence, ce qui les rend adaptés aux mesures anti-contrefaçon . Ils peuvent être appliqués à des concentrations ultra-faibles pour éviter l'extinction induite par l'agrégation, un problème courant avec les matériaux luminescents traditionnels .
Photocatalyse
Ce composé sert de ligand dans les réseaux organiques covalents (COFs), qui sont utilisés dans les applications photocatalytiques. Le groupe fonctionnel éthynyle améliore les propriétés photocatalytiques de ces cadres, ce qui les rend efficaces pour les applications environnementales telles que la purification de l'eau et la purification de l'air .
Sensation fluorescente
Le 1-éthynylpyrène est présenté comme une sonde fluorescente dans les réseaux métallo-organiques (MOFs) et les COFs. Il a été utilisé pour la détection du 2,4,6-trinitrophénol (TNP), montrant une grande sélectivité et sensibilité grâce à des mécanismes d'extinction de fluorescence .
Études d'interaction avec l'ADN
Le composé a été utilisé pour étudier l'interaction avec l'ADN. Un arrangement hélicoïdal π-empilé de fragments de 1-éthynylpyrène le long du sillon majeur de l'ADN double brin peut être obtenu, fournissant des informations sur la structure et la fonction de l'ADN .
Matériaux optiques
Le 1-éthynylpyrène est incorporé dans divers polymères pour améliorer leurs propriétés optiques. Les polymères hybrides contenant ce composé présentent une émission de fluorescence intense, utile pour créer des matériaux ayant des propriétés d'émission de lumière spécifiques .
Intermédiaires pharmaceutiques
Dans l'industrie pharmaceutique, le 1-éthynylpyrène est utilisé comme intermédiaire. Ses propriétés chimiques lui permettent d'être un élément constitutif dans la synthèse de divers composés pharmaceutiques .
Mécanisme D'action
Target of Action
1-Ethynylpyrene is an aryl acetylenic compound that primarily targets cytochromes P450 1A1, 1A2, and 2B1 . These enzymes play a significant role in the detoxification of xenobiotics and the biosynthesis of many endogenous compounds .
Mode of Action
1-Ethynylpyrene acts as a mechanism-based inhibitor of P450s 1A1 and 1A2 and as a reversible inhibitor of P450 2B1 . The terminal acetylenic carbon atom (C18) of 1-Ethynylpyrene is more likely to be the site of oxidation . This is consistent with the inhibition mechanism pathway that results in the formation of a reactive ketene intermediate .
Biochemical Pathways
The primary biochemical pathway affected by 1-Ethynylpyrene is the oxidation process carried out by the cytochrome P450 enzymes . The compound’s interaction with these enzymes leads to the formation of a reactive ketene intermediate, which is a crucial step in the enzyme inhibition pathway .
Pharmacokinetics
It’s known that 1-ethynylpyrene is soluble in chloroform, dichloromethane, and toluene, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The primary result of 1-Ethynylpyrene’s action is the inhibition of cytochromes P450 1A1, 1A2, and 2B1 . This inhibition can affect the body’s ability to detoxify xenobiotics and synthesize endogenous compounds .
Action Environment
The action of 1-Ethynylpyrene can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability within the body . Additionally, the compound needs to be stored in a light-avoiding, dry, and sealed container to prevent the influence of light and moisture . These factors can potentially impact the compound’s action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
1-ethynylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188527 | |
| Record name | 1-Ethynylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34993-56-1 | |
| Record name | 1-Ethynylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethynylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34993-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-Ethynylpyrene acts as a mechanism-based inactivator (suicide inhibitor) of certain cytochrome P450 enzymes, particularly those belonging to the CYP1 family such as CYP1A1, CYP1A2, and CYP1B1. [, , , , , , ] This interaction involves the enzyme catalyzing the oxidation of 1-Ethynylpyrene, which generates a reactive intermediate that binds irreversibly to the enzyme, either at the heme moiety or the apoprotein, leading to its inactivation. [, , , , ]
- Inhibition of PAH metabolism: 1-Ethynylpyrene effectively inhibits the metabolism of various polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene. [, , , , , ] This inhibition stems from the inactivation of the P450 enzymes responsible for PAH bioactivation, consequently reducing the formation of reactive metabolites that can bind to DNA and cause mutations. [, , , ]
- Potentiation of AhR activity: Paradoxically, while inhibiting CYP1B1, 1-Ethynylpyrene can enhance aryl hydrocarbon receptor (AhR) activity. [] This suggests a complex regulatory relationship between CYP1B1 activity and AhR activation, where CYP1B1 might regulate the potency of AhR ligands rather than directly affecting the formation of the AhR/Arnt complex. []
A:
- Spectroscopic data:
- UV-Vis Absorption: The ultraviolet absorption spectrum of 1-Ethynylpyrene shows characteristic features similar to pyrene, with an enhanced p-band and a split in the lower-wavelength β-band due to the ethynyl substitution on the long axis of the molecule. []
- Fluorescence: 1-Ethynylpyrene exhibits strong fluorescence, with its emission properties sensitive to the surrounding environment. [, , , ] This sensitivity arises from the influence of solvent polarity and hydrogen bonding on the excited state dynamics of the molecule. []
ANone: 1-Ethynylpyrene demonstrates versatility in material science, particularly in the development of functional materials:
- Polymer synthesis: It serves as a monomer for synthesizing polymers like trans-poly(1-ethynylpyrene) and cis-poly(1-ethynylpyrene), exhibiting interesting optical and electrochemical properties, potentially valuable for electronic applications. [, , ]
- Fluorescent probes: When conjugated to DNA bases like guanine and cytosine, 1-Ethynylpyrene exhibits significant absorption changes upon DNA hybridization, serving as an effective optical label for DNA hybridization assays and molecular beacons. []
- Solid-state emissive materials: Incorporation of 1-Ethynylpyrene into o-carborane dyads leads to highly luminescent solid-state emissive materials with potential applications in various fields. []
ANone: While 1-Ethynylpyrene itself doesn't typically function as a catalyst, its unique reactivity makes it a valuable tool in various applications:
- Click chemistry: The ethynyl group in 1-Ethynylpyrene makes it amenable to copper-free click chemistry reactions with azide-functionalized materials. [] This strategy enables the facile functionalization of surfaces, such as ZnO nanorod films, with 1-Ethynylpyrene for sensing applications or the incorporation of biomolecules like biotin. []
- Surface modification: The ability of 1-Ethynylpyrene to interact with graphene through π-π stacking makes it a suitable stabilizer for preparing pristine graphene/polysiloxane films and networks, leading to materials with enhanced conductivity. []
ANone: While the provided abstracts don't delve into the specifics of computational studies on 1-Ethynylpyrene, this field offers valuable tools for understanding its properties:
- Electronic structure calculations: Density functional theory (DFT) calculations can elucidate the electronic structure of 1-Ethynylpyrene and its derivatives, providing insights into their optical and electrochemical properties. [] These calculations can be used to understand the influence of substituents on the electronic structure and predict the properties of new derivatives.
ANone: Research on 1-Ethynylpyrene and its analogs reveals key SAR insights:
- Ethynyl group is crucial: The ethynyl group is essential for the mechanism-based inhibition of cytochrome P450s. Replacing it with a vinyl group, as in 1-vinylpyrene, reduces the inhibitory potency, indicating the importance of the triple bond for generating the reactive intermediate. [, , ]
- Aromatic ring system influences selectivity: The size and shape of the aromatic ring system, along with the position of the ethynyl group, significantly impact the selectivity of inhibition towards different P450 isoforms. For example, 9-ethynylphenanthrene exhibits higher inhibitory potency than 1-Ethynylpyrene towards CYP2B enzymes. []
- Pyrene ring is not strictly required: While the pyrene ring contributes to the inhibitory activity, it's not strictly required. Compounds like 2-ethynylnaphthalene still demonstrate inhibitory activity, albeit with potentially different selectivity profiles. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


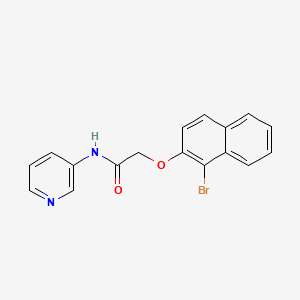
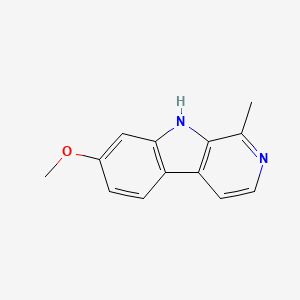
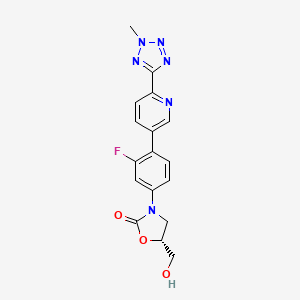
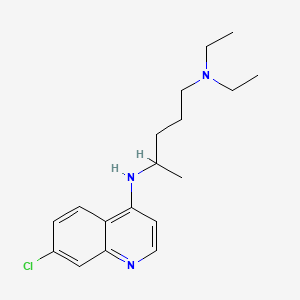
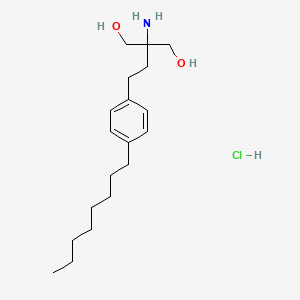
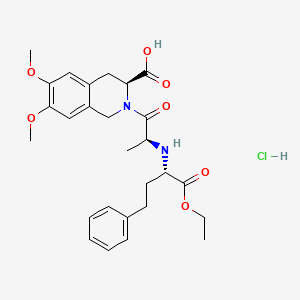

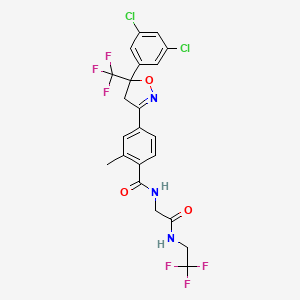
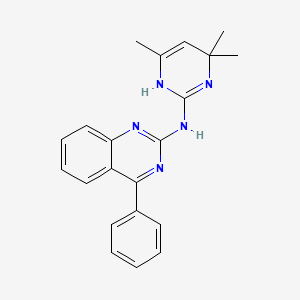
![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
